5-(2-nitrophenyl)-2H-tetrazole
Overview
Description
5-(2-nitrophenyl)-2H-tetrazole is an organic compound that belongs to the class of tetrazoles Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom The presence of the nitrophenyl group in the 5-position of the tetrazole ring imparts unique chemical and physical properties to this compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-nitrophenyl)-2H-tetrazole typically involves the cyclization of 2-nitrophenylhydrazine with sodium azide. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide or ethanol, under reflux conditions. The general reaction scheme is as follows:
Step 1: Preparation of 2-nitrophenylhydrazine by the reduction of 2-nitroaniline using a reducing agent like tin(II) chloride in hydrochloric acid.
Step 2: Cyclization of 2-nitrophenylhydrazine with sodium azide in a solvent like dimethylformamide or ethanol under reflux conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for the addition of reagents and control of reaction parameters can improve the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2-nitrophenyl)-2H-tetrazole undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where the hydrogen atom at the 2-position is replaced by various nucleophiles.
Cycloaddition: The tetrazole ring can participate in [3+2] cycloaddition reactions with alkynes or alkenes to form triazoles.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Cycloaddition: Alkynes or alkenes in the presence of a copper(I) catalyst.
Major Products Formed
Reduction: 5-(2-aminophenyl)-2H-tetrazole.
Substitution: Various substituted tetrazoles depending on the nucleophile used.
Cycloaddition: Triazole derivatives.
Scientific Research Applications
5-(2-nitrophenyl)-2H-tetrazole has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory activities.
Materials Science: It is used in the development of energetic materials and explosives due to its high nitrogen content and stability.
Organic Synthesis: It serves as a precursor in the synthesis of various heterocyclic compounds and as a reagent in cycloaddition reactions.
Biological Studies: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 5-(2-nitrophenyl)-2H-tetrazole depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby preventing substrate binding and subsequent catalytic activity. The nitrophenyl group can interact with amino acid residues in the enzyme’s active site through hydrogen bonding, hydrophobic interactions, and π-π stacking.
In materials science, the high nitrogen content and stability of the tetrazole ring contribute to its use in energetic materials. Upon decomposition, it releases a large amount of gas, which can be harnessed for explosive or propellant applications.
Comparison with Similar Compounds
Similar Compounds
5-phenyl-2H-tetrazole: Lacks the nitro group, resulting in different chemical reactivity and applications.
5-(4-nitrophenyl)-2H-tetrazole: Similar structure but with the nitro group in the para position, affecting its electronic properties and reactivity.
5-(2-aminophenyl)-2H-tetrazole:
Uniqueness
5-(2-nitrophenyl)-2H-tetrazole is unique due to the presence of the nitro group in the ortho position, which influences its electronic properties and reactivity. This compound’s ability to undergo various chemical transformations and its applications in diverse fields make it a valuable compound for scientific research.
Properties
IUPAC Name |
5-(2-nitrophenyl)-2H-tetrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5O2/c13-12(14)6-4-2-1-3-5(6)7-8-10-11-9-7/h1-4H,(H,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HENCYJMPEDACFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNN=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349909 | |
Record name | 5-(2-nitrophenyl)-2H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80349909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53257-40-2 | |
Record name | 5-(2-nitrophenyl)-2H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80349909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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